![molecular formula C8H11NO6 B605156 Acpt-I CAS No. 194918-76-8](/img/structure/B605156.png)
Acpt-I
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Overview
Description
Acpt-I, also known as (1S,3R,4S)-1-Aminocyclopentane-1,3,4-tricarboxylic acid, is a Group III mGlu agonist . It was used in research but has been withdrawn from sale for commercial reasons .
Molecular Structure Analysis
The chemical name of Acpt-I is (1R,2S,4s)-4-aminocyclopentane-1,2,4-tricarboxylic acid . The molecular formula is C8H11NO6 and the molecular weight is 217.18 . The InChI code is InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15) .
Physical And Chemical Properties Analysis
Acpt-I is a white solid . It is soluble in H2O or NaOH . The storage recommendation is to desiccate it at -20°C .
Scientific Research Applications
Neuroprotective Effects In Vitro and In Vivo
Acpt-I, a group III mGlu receptor agonist, has been found to exert potential neuroprotective effects both in vitro and in vivo . It has been observed to significantly attenuate kainate (KA)-induced LDH release, increase cell viability, and inhibit caspase-3 activity in both cortical and hippocampal cell cultures . These effects were dose-, time-, and structure-dependent . The neuroprotective effects of Acpt-I were reversed by a group III mGluR antagonist .
Reduction of Glutamatergic Transmission
Group III mGlu receptor agonists like Acpt-I are known to reduce glutamatergic transmission by inhibiting glutamate release . This mechanism seems to play a role in mediating the neuroprotective effect of Acpt-I .
Anxiolytic-like Effects
Acpt-I has been found to exert anxiolytic-like effects, mediated by the serotonergic and GABA-ergic systems . It was found that application of Acpt-I to the rat hippocampus induced significant anxiolytic-like action in the Vogel test . This anxiolytic-like effect was reversed in a dose-dependent manner by a group III mGlu antagonist .
Potential Applications in Ischemic Stroke Models
There is potential for the use of Acpt-I in animal models of ischemic stroke . While the specifics of these applications are not detailed in the available resources, it is a promising area of research.
Mechanism of Action
- ACPT-I interacts with group III mGluRs, leading to inhibition of neurotransmitter release via three principal mechanisms:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
properties
IUPAC Name |
(1R,2S)-4-aminocyclopentane-1,2,4-tricarboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO6/c9-8(7(14)15)1-3(5(10)11)4(2-8)6(12)13/h3-4H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t3-,4+,8? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERIKTBTNCSGJS-OBLUMXEWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CC1(C(=O)O)N)C(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acpt-I |
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